2-Methyl-6-nitrobenzoyl Chloride
Overview
Description
2-Methyl-6-nitrobenzoyl Chloride is an organic compound with the molecular formula C8H6ClNO3. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a methyl group at the second position and a nitro group at the sixth position. This compound is primarily used as an intermediate in organic synthesis and has applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-6-nitrobenzoyl Chloride can be synthesized from 2-Methyl-6-nitrobenzoic Acid through a reaction with thionyl chloride. The reaction typically involves refluxing the acid with thionyl chloride, which results in the formation of the corresponding acyl chloride. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with reflux condensers and inert gas purging systems. The reaction mixture is continuously stirred, and the temperature is carefully monitored to ensure complete conversion of the acid to the acyl chloride.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-nitrobenzoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: It can hydrolyze in the presence of water to form 2-Methyl-6-nitrobenzoic Acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Reducing Agents: Hydrogen gas with a catalyst, metal hydrides.
Hydrolysis: Water or aqueous base.
Major Products
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Thioesters: Formed from reaction with thiols.
2-Methyl-6-nitrobenzoic Acid: Formed from hydrolysis.
Scientific Research Applications
2-Methyl-6-nitrobenzoyl Chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of new drugs and active pharmaceutical ingredients.
Material Science: It is utilized in the synthesis of polymers and other advanced materials.
Biological Studies: It is employed in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of 2-Methyl-6-nitrobenzoyl Chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, leading to the formation of covalent bonds with the nucleophilic species. The nitro group can also participate in electron-withdrawing effects, influencing the reactivity of the compound in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzoyl Chloride: Lacks the nitro group, making it less reactive in certain reactions.
6-Nitrobenzoyl Chloride: Lacks the methyl group, affecting its steric and electronic properties.
2-Nitrobenzoyl Chloride: Has the nitro group at a different position, altering its reactivity and applications.
Uniqueness
2-Methyl-6-nitrobenzoyl Chloride is unique due to the presence of both the methyl and nitro groups, which influence its reactivity and make it suitable for specific synthetic applications. The combination of these substituents allows for a diverse range of chemical reactions and applications in various fields.
Properties
IUPAC Name |
2-methyl-6-nitrobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c1-5-3-2-4-6(10(12)13)7(5)8(9)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAJSTDJAIVHGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50510664 | |
Record name | 2-Methyl-6-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50510664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66232-57-3 | |
Record name | 2-Methyl-6-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50510664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-6-nitrobenzoyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-Methyl-6-nitrobenzoyl chloride not directly used in the synthesis of 3-(2-Methyl-6-nitrophenyl)-4,5-dihydroisoxazole despite being a seemingly direct precursor?
A1: While this compound seems like a logical precursor to 3-(2-Methyl-6-nitrophenyl)-4,5-dihydroisoxazole, the research paper highlights that this compound is prone to explosive decomposition upon precipitation. [] This inherent instability makes it unsafe and impractical for large-scale synthesis. The researchers therefore employed a safer "one-pot" synthesis method, using 2-methyl-6-nitrobenzaldoxime as a starting material and generating the this compound in situ without isolation. This approach bypasses the need to isolate the unstable intermediate, making the overall process significantly safer and more efficient.
Q2: Can you explain the “one-pot” synthesis method mentioned in the paper and how it avoids the use of isolated this compound?
A2: The “one-pot” method described in the paper [] involves a two-step reaction sequence conducted within the same reaction vessel without isolating the intermediate this compound. Here's a breakdown:
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